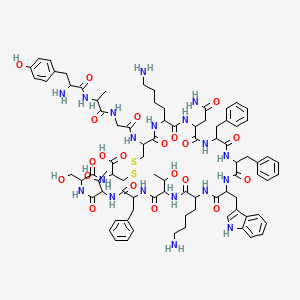
Tyr-Somatostatin-14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyr-Somatostatin-14 is a synthetic analog of the naturally occurring peptide hormone somatostatinIt was first identified in the hypothalamus and is known for its inhibitory effects on the release of growth hormone, thyroid-stimulating hormone, and various other hormones . This compound is designed to mimic the biological activity of somatostatin, with the addition of a tyrosine residue to enhance its stability and receptor binding affinity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tyr-Somatostatin-14 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin support. Sequential addition of protected amino acids follows, with each amino acid being coupled to the growing peptide chain. The tyrosine residue is incorporated at the desired position during this process. After the completion of the peptide chain assembly, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for efficiency, with careful control of reaction conditions such as temperature, pH, and solvent composition. Purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring the removal of any impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Tyr-Somatostatin-14 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide’s structure and enhancing its stability and activity.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or iodine can be used to introduce disulfide bonds, which are crucial for the peptide’s cyclic structure.
Reduction: Reducing agents like dithiothreitol (DTT) are employed to break disulfide bonds, allowing for structural modifications.
Substitution: Amino acid residues can be substituted using specific reagents to alter the peptide’s properties.
Major Products Formed: The primary product of these reactions is the modified peptide with enhanced stability, receptor binding affinity, and biological activity. These modifications are crucial for the peptide’s therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Tyr-Somatostatin-14 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis, structure-activity relationships, and peptide-receptor interactions.
Biology: Investigated for its role in regulating hormone secretion, cell proliferation, and neurotransmission. It is also used in studies on receptor binding and signal transduction pathways.
Medicine: Explored for its therapeutic potential in treating hormone-related disorders, such as acromegaly, neuroendocrine tumors, and gastrointestinal diseases.
Wirkmechanismus
Tyr-Somatostatin-14 exerts its effects by binding to somatostatin receptors, which are G-protein-coupled receptors located on the surface of target cells. Upon binding, the receptor undergoes a conformational change, activating intracellular signaling pathways. These pathways involve the inhibition of adenylate cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of hormone secretion, cell proliferation, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Somatostatin-14: The natural form of the peptide, consisting of 14 amino acids.
Somatostatin-28: An extended form of somatostatin-14, with an additional 14 amino acids at the N-terminus.
Cortistatin: A peptide structurally related to somatostatin, with similar biological activities
Uniqueness of Tyr-Somatostatin-14: this compound is unique due to the incorporation of a tyrosine residue, which enhances its stability and receptor binding affinity. This modification allows for improved therapeutic efficacy and a longer duration of action compared to the natural forms of somatostatin .
Eigenschaften
Molekularformel |
C85H113N19O21S2 |
|---|---|
Molekulargewicht |
1801.1 g/mol |
IUPAC-Name |
19,34-bis(4-aminobutyl)-37-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C85H113N19O21S2/c1-46(92-73(112)56(88)35-52-29-31-54(108)32-30-52)72(111)91-42-69(110)93-66-44-126-127-45-67(85(124)125)102-81(120)65(43-105)101-84(123)71(48(3)107)104-80(119)62(38-51-23-11-6-12-24-51)100-83(122)70(47(2)106)103-75(114)59(28-16-18-34-87)94-78(117)63(39-53-41-90-57-26-14-13-25-55(53)57)98-77(116)61(37-50-21-9-5-10-22-50)96-76(115)60(36-49-19-7-4-8-20-49)97-79(118)64(40-68(89)109)99-74(113)58(95-82(66)121)27-15-17-33-86/h4-14,19-26,29-32,41,46-48,56,58-67,70-71,90,105-108H,15-18,27-28,33-40,42-45,86-88H2,1-3H3,(H2,89,109)(H,91,111)(H,92,112)(H,93,110)(H,94,117)(H,95,121)(H,96,115)(H,97,118)(H,98,116)(H,99,113)(H,100,122)(H,101,123)(H,102,120)(H,103,114)(H,104,119)(H,124,125) |
InChI-Schlüssel |
WIKMYZSTFRZVMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CC6=CC=C(C=C6)O)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



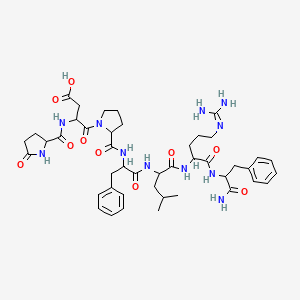
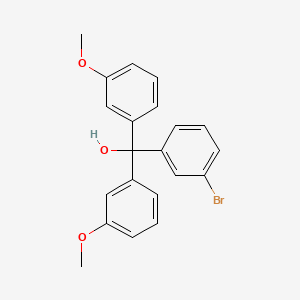
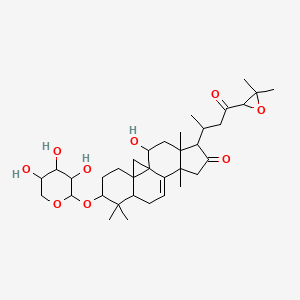
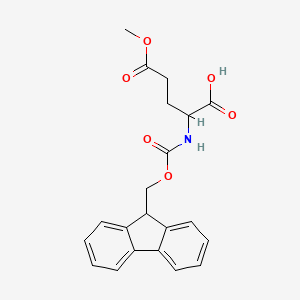
![3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic Acid](/img/structure/B13390063.png)
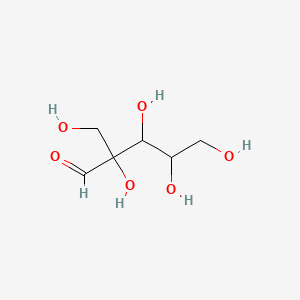
![8-[2-(3-Hydroxypent-1-enyl)-5-oxocyclopent-3-en-1-yl]octanoic acid](/img/structure/B13390092.png)
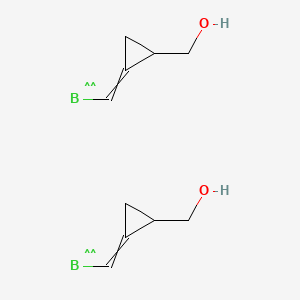
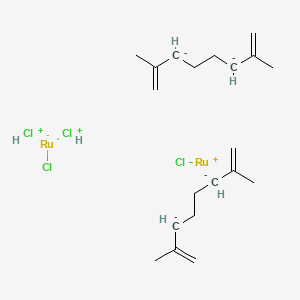
![N'-[(2S,3S)-2-(Benzyloxy)pentan-3-yl] formohydrazide](/img/structure/B13390103.png)
![N,N-dimethyl-4-[8-methyl-2-oxo-3-(2-oxooxolan-3-yl)oxyimino-1,5a,6,7,9,9a-hexahydropyrrolo[3,2-h]isoquinolin-5-yl]benzenesulfonamide](/img/structure/B13390104.png)
![Disodium;2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate](/img/structure/B13390121.png)
![3-chloropyridine;4,5-dichloro-1,3-bis[2,6-di(heptan-4-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium](/img/structure/B13390131.png)
